
2-benzoyl-N,N-dimethylbenzamide
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Overview
Description
2-Benzoyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzamide, characterized by the presence of a benzoyl group and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N,N-dimethylbenzamide typically involves the reaction of benzoyl chloride with N,N-dimethylbenzamide in the presence of a base. One common method is to heat benzoyl chloride with N,N-dimethylbenzamide at 150°C in dimethylformamide (DMF) for an extended period . The acid chlorides for this method are prepared from the corresponding carboxylic acids using chlorination reagents such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reaction of benzoyl chloride with N,N-dimethylbenzamide in the presence of a basic catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include benzoyl derivatives, hydroxyl derivatives, and substituted benzamides .
Scientific Research Applications
2-Benzoyl-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzoyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic action . The molecular targets and pathways involved include the glucokinase enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-Dimethylbenzamide: A derivative of benzamide with two methyl groups attached to the nitrogen atom.
2-Benzoyl-N,N-diethylbenzamide: Similar to 2-benzoyl-N,N-dimethylbenzamide but with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific structural features, including the benzoyl group and the dimethyl substitution on the nitrogen atom. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-benzoyl-N,N-dimethylbenzamide, and how do reaction conditions influence yield?
A robust method involves coupling benzoyl chloride derivatives with dimethylamine under anhydrous conditions. For example, Pd/C-catalyzed hydrogenation or condensation reactions using pyridine as a base in dichloromethane (CH₂Cl₂) are effective . Optimizing stoichiometry, temperature (e.g., room temperature vs. 4°C), and solvent polarity (e.g., DMF for solubility) can enhance yields. Side reactions, such as over-alkylation, are mitigated by controlling reaction time (1–3.5 hours) and using protective groups like TIPSCl .
Q. How is this compound characterized using spectroscopic techniques?
13C NMR is critical for analyzing carbonyl group behavior. Solvent-induced chemical shifts (s.i.c.s.) in the carbonyl carbon (δ ~165–170 ppm) reveal hydrogen-bonding interactions with solvents like DMSO or methanol . Rotational barriers about the C–N bond can be inferred from dynamic NMR line-shape analysis in varying solvents (e.g., ET(30) polarity scale correlations) . Mass spectrometry (ESI-MS) with m/z matching calculated molecular ions confirms structural integrity .
Q. What safety precautions are essential when handling this compound?
Wear PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Use fume hoods to prevent inhalation (H335 risk) . Waste must be segregated and disposed via certified biohazard services due to potential environmental toxicity .
Advanced Research Questions
Q. How do solvent effects complicate chromatographic analysis of N,N-dimethylbenzamide derivatives?
N,N-Dimethylbenzamide exhibits anomalous retention indices in reverse-phase HPLC due to its tertiary amide group. Polar solvents (e.g., acetonitrile) reduce retention times by ~80 index units compared to primary amides. Method development should account for solvent polarity and hydrogen-bonding parameters (e.g., Snyder’s selectivity triangle) to resolve co-eluting impurities .
Q. How can contradictory NMR data for structurally similar benzamides be resolved?
Discrepancies in aromatic proton shifts may arise from solvent-induced π-electron polarization. For example, polar solvents enhance dipole effects on the dimethylcarboxamido moiety, altering ring current shielding. Multi-parametric analysis (e.g., Kamlet-Taft solvent parameters) distinguishes electronic vs. steric contributions . Isotopic labeling (e.g., 13C-formamide tracers) can confirm carbonyl origin in ambiguous cases .
Q. What computational strategies predict the bioactivity of this compound derivatives?
Quantum chemical calculations (DFT) model electronic properties like HOMO-LUMO gaps, correlating with enzyme inhibition (e.g., Trypanosoma brucei targets) . Molecular docking studies using crystal structure data (e.g., PDB entries) validate binding affinities to parasitic proteases. QSPR models trained on LogP and dipole moments predict pharmacokinetic behavior .
Q. How does crystallography inform the design of benzamide-based inhibitors?
Single-crystal X-ray diffraction reveals planar conformations critical for π-π stacking in enzyme active sites. For example, fluorinated analogs (e.g., 2-fluoro-N-(2-fluorobenzoyl) derivatives) show enhanced rigidity, improving binding to pyridyl-containing receptors . Torsion angle adjustments (e.g., C–N–C=O dihedral) optimize steric compatibility with hydrophobic pockets .
Q. Methodological Tables
Table 1. Solvent Effects on 13C NMR Chemical Shifts of N,N-Dimethylbenzamide
Table 2. Synthetic Optimization for Benzamide Derivatives
Condition | Yield (%) | Purity (%) | Key Parameter |
---|---|---|---|
Pyridine/CH₂Cl₂, rt | 78 | 95 | Base strength |
DIPEA/4°C | 84 | 98 | Steric hindrance |
NaCNBH₃/rt | 65 | 90 | Reducing agent efficiency |
Properties
CAS No. |
6158-53-8 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-benzoyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-17(2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
DZBUGHSFHIIATE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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